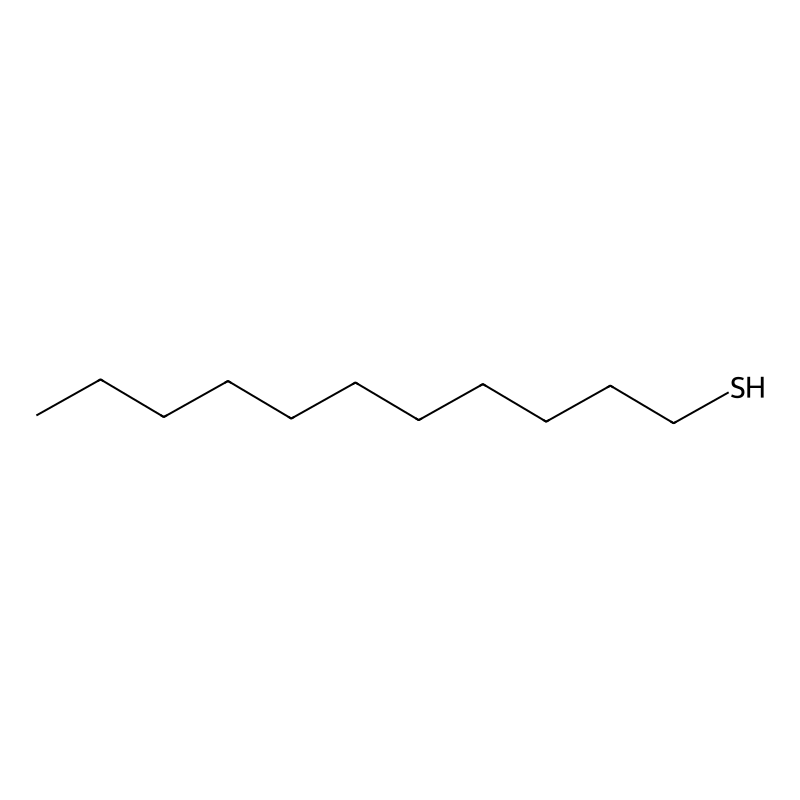

1-Undecanethiol

C11H24S

CH3(CH2)10SH

C11H24S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C11H24S

CH3(CH2)10SH

C11H24S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: none

Insoluble

Synonyms

Canonical SMILES

Self-assembled monolayers (SAMs)

1-Undecanethiol is a molecule with a long hydrocarbon chain and a thiol group (-SH) at one end. This combination of properties makes it useful for forming self-assembled monolayers (SAMs) on various surfaces []. SAMs are ordered, single-molecule-thick layers that can modify the properties of the underlying surface.

1-Undecanethiol forms SAMs through a process called chemisorption, where the thiol group forms a strong chemical bond with the surface []. The long hydrocarbon chain of 1-undecanethiol can then interact with other molecules or surfaces, depending on the specific application.

1-Undecanethiol is an organic compound with the molecular formula . It is classified as a straight-chain aliphatic thiol, characterized by a long hydrocarbon chain and a thiol group (-SH) at one end. This compound appears as a colorless to yellow liquid with a pungent odor, reminiscent of rotten eggs, and has a melting point of approximately -3°C and a boiling point of about 259.5°C . Its density is approximately 0.841 g/cm³ at 25°C, making it less dense than water .

1-Undecanethiol is highly flammable and can form explosive mixtures with air, posing significant hazards in various environments. Its vapors are heavier than air, which can lead to accumulation in low-lying areas . The compound is insoluble in water, which further complicates its handling and storage .

The primary mechanism of action of UDT lies in its ability to form SAMs on various surfaces. The thiol group interacts with the surface, while the long hydrocarbon chain creates a barrier or modifies the surface properties. This allows researchers to tailor surfaces for specific applications, such as promoting protein adsorption in biosensors or creating hydrophobic surfaces for microfluidic devices [, ].

UDT is a hazardous compound and should be handled with caution. It is a skin, eye, and respiratory irritant []. Here's a summary of the safety concerns:

- Toxicity: UDT exposure can cause irritation of the skin, eyes, and respiratory tract [].

- Flammability: UDT is a combustible liquid with a relatively high flash point [].

- Reactivity: UDT reacts violently with oxidizers, reducing agents, strong acids, and strong bases.

Safety Precautions:

- Reactivity with Oxidizing Agents: It reacts violently with strong oxidizing agents such as calcium hypochlorite, leading to the generation of toxic sulfur oxides .

- Hydrolysis: While it does not react rapidly with water, it can produce toxic vapors when combined with steam or acids .

- Reactions with Aldehydes: 1-Undecanethiol can react exothermically with aldehydes, which may result in the formation of thioacetals or other sulfur-containing compounds .

- Formation of Hydrogen Gas: It reacts with hydrides to produce flammable hydrogen gas .

The biological activity of 1-undecanethiol has been explored primarily in the context of its potential toxicity and environmental impact. Exposure routes include inhalation, skin absorption, and ingestion. Health hazards associated with this compound include irritation to the skin and eyes, respiratory issues upon inhalation, and potential systemic toxicity from prolonged exposure .

In terms of ecological impact, 1-undecanethiol may contribute to environmental pollution due to its volatility and potential for bioaccumulation in aquatic environments .

Several methods exist for synthesizing 1-undecanethiol:

- Alkylation of Thiols: A common method involves the alkylation of thiols using long-chain alkyl halides.

- Reduction of Disulfides: Another approach is the reduction of corresponding disulfides using reducing agents like lithium aluminum hydride.

- Hydrolysis of Thioesters: Thioesters can be hydrolyzed under acidic or basic conditions to yield thiols including 1-undecanethiol.

Each synthesis method varies in complexity and yield, depending on the starting materials and conditions used.

1-Undecanethiol has several applications across different fields:

- Chemical Industry: Used as a precursor for synthesizing various organic compounds including surfactants and lubricants.

- Nanotechnology: Serves as a ligand for stabilizing nanoparticles due to its ability to form self-assembled monolayers on metal surfaces.

- Biotechnology: Utilized in biological assays and as a reagent in protein modification due to its thiol group.

Studies on the interactions of 1-undecanethiol focus on its reactivity with various biological molecules and materials. For instance:

- Protein Binding: The thiol group can interact with cysteine residues in proteins, potentially leading to modifications that affect protein function.

- Nanoparticle Stability: Interaction studies show that 1-undecanethiol can stabilize metal nanoparticles through chemisorption, impacting their catalytic properties .

Several compounds share structural similarities with 1-undecanethiol. Below is a comparison highlighting their unique features:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 1-Dodecanethiol | Longer carbon chain; higher boiling point (around 270°C). | |

| 1-Octanethiol | Shorter chain; more volatile; distinct odor profile. | |

| 1-Hexanethiol | Shortest chain among these; lower boiling point (around 157°C). | |

| 2-Mercaptoethanol | Contains an alcohol functional group; more polar. |

Uniqueness of 1-Undecanethiol

What distinguishes 1-undecanethiol from these similar compounds is its intermediate carbon chain length, which imparts unique physical properties such as moderate volatility and specific reactivity patterns. Its applications in nanotechnology particularly highlight its versatility compared to shorter or longer chain analogs.

Molecular Structure and Formula (C₁₁H₂₄S)

1-Undecanethiol possesses the molecular formula C₁₁H₂₄S, representing a straight-chain alkanethiol compound with eleven carbon atoms, twenty-four hydrogen atoms, and one sulfur atom [1] [2]. The compound's structural formula is expressed as CH₃(CH₂)₁₀SH, indicating a linear alkyl chain terminated by a thiol functional group [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is undecane-1-thiol [6], with the Chemical Abstracts Service registry number 5332-52-5 [1] [4].

The molecular weight of 1-undecanethiol is 188.37 grams per mole [2] [4]. The compound's structural representation includes the InChI notation InChI=1S/C11H24S/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3 [1] [2] and the InChIKey CCIDWXHLGNEQSL-UHFFFAOYSA-N [1] [2]. The Simplified Molecular Input Line Entry System notation is CCCCCCCCCCCS [2] [6], representing the linear chain structure with the terminal thiol group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄S [1] |

| Molecular Weight | 188.37 g/mol [2] [4] |

| Chemical Abstracts Service Number | 5332-52-5 [1] [4] |

| International Union of Pure and Applied Chemistry Name | undecane-1-thiol [6] |

| InChI | InChI=1S/C11H24S/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3 [1] [2] |

| InChIKey | CCIDWXHLGNEQSL-UHFFFAOYSA-N [1] [2] |

| Simplified Molecular Input Line Entry System | CCCCCCCCCCCS [2] [6] |

Physical State and Organoleptic Properties

1-Undecanethiol exists as a colorless to almost colorless clear liquid at room temperature [4] [25]. The compound exhibits characteristic organoleptic properties typical of alkanethiols, presenting with a strong, unpleasant odor . The physical appearance is described as a liquid with notable olfactory characteristics [3] [27].

The compound maintains its liquid state under standard temperature and pressure conditions [4] [15]. Storage recommendations indicate that the substance should be maintained at room temperature, preferably in cool and dark conditions below 15°C [4] [15]. The material requires storage under inert gas conditions due to its air-sensitive nature [4] [15].

Thermodynamic Parameters

Formation Enthalpy (ΔfH°)

The standard enthalpy of formation for 1-undecanethiol has been determined using the Joback estimation method [9]. The calculated value for the formation enthalpy is -231.89 kilojoules per mole [9]. This thermodynamic parameter represents the energy change associated with the formation of one mole of 1-undecanethiol from its constituent elements in their standard states [9].

Fusion Enthalpy (ΔfusH°)

The fusion enthalpy of 1-undecanethiol, representing the energy required for the phase transition from solid to liquid state, has been estimated at 28.29 kilojoules per mole using the Joback calculation method [9]. This value provides insight into the intermolecular forces present in the crystalline structure of the compound [9].

Vaporization Enthalpy (ΔvapH°)

Multiple determinations of the vaporization enthalpy for 1-undecanethiol have been reported in the literature [9] [23]. The Joback method estimation provides a value of 46.82 kilojoules per mole [9]. Experimental measurements conducted at 420 Kelvin yield a vaporization enthalpy of 59.3 kilojoules per mole [23] [30]. This temperature-dependent variation in vaporization enthalpy reflects the relationship between thermal energy and the strength of intermolecular interactions [23].

| Thermodynamic Parameter | Value | Method/Source |

|---|---|---|

| Formation Enthalpy (ΔfH°) | -231.89 kJ/mol | Joback Method [9] |

| Fusion Enthalpy (ΔfusH°) | 28.29 kJ/mol | Joback Method [9] |

| Vaporization Enthalpy (ΔvapH°) | 46.82 kJ/mol | Joback Method [9] |

| Vaporization Enthalpy (420K) | 59.3 kJ/mol | Experimental [23] |

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance Spectroscopic Profile

¹H Nuclear Magnetic Resonance spectroscopic analysis of 1-undecanethiol has been documented using deuterated chloroform as the solvent system [14]. The spectroscopic measurements were conducted on a Varian A-60D spectrometer [14]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shifts corresponding to the various proton environments within the molecular structure [14].

The thiol proton typically appears as a characteristic signal in the ¹H Nuclear Magnetic Resonance spectrum [14]. The methyl protons of the terminal carbon exhibit distinct chemical shift patterns, while the methylene protons throughout the alkyl chain display overlapping multiplet patterns [14]. The proximity of protons to the sulfur atom influences their chemical shift values due to the electronegativity of the sulfur heteroatom [14].

¹³C Nuclear Magnetic Resonance Characterization

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of 1-undecanethiol [19]. The spectrum displays distinct signals for each carbon environment within the eleven-carbon chain structure [19]. The carbon atom directly bonded to the sulfur atom exhibits a characteristic downfield chemical shift compared to the other carbon atoms in the alkyl chain [19].

The carbon atoms in the interior of the carbon chain typically demonstrate higher chemical shift values compared to terminal carbons [18] [19]. Secondary carbon atoms generally exhibit different chemical shift patterns compared to primary carbons, with the specific chemical shift depending on the electronic environment and neighboring carbon atoms [18] [19]. The ¹³C Nuclear Magnetic Resonance chemical shifts span a range typical for aliphatic carbon atoms, generally appearing between 10-50 parts per million [19].

Infrared Spectroscopy

Infrared spectroscopic analysis of 1-undecanethiol reveals characteristic absorption bands corresponding to the functional groups present in the molecule [21] [25]. The spectrum conforms to the expected structural features of the compound [25]. Key absorption bands include the sulfur-hydrogen stretch characteristic of thiol groups, typically appearing in the 2500-2600 wavenumber region [21].

The aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumber range, while carbon-carbon stretching modes contribute to the fingerprint region of the spectrum [21]. Polarization modulation Fourier transform infrared spectroscopy has been employed to study the conformational order and orientation of 1-undecanethiol molecular layers [21]. The asymmetric methylene stretching modes provide information about the conformational state of the alkyl chain [21].

Mass Spectrometry

Mass spectrometric analysis of 1-undecanethiol under electron ionization conditions reveals a characteristic fragmentation pattern [2] [23]. The molecular ion peak appears at mass-to-charge ratio 188, corresponding to the molecular weight of the compound [2] [26]. The electron ionization conditions typically employ 70 electron volt energy [2].

Key fragmentation ions include peaks at mass-to-charge ratios of 41, 29, 27, and other smaller fragments representing the breakdown of the carbon chain and loss of the thiol group [2]. The base peak often corresponds to alkyl cation fragments formed through alpha-cleavage processes [2]. The fragmentation pattern provides structural confirmation and aids in compound identification [2] [26].

| Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 188 | Molecular Ion | C₁₁H₂₄S⁺- |

| 41.0 | 80.1 | C₃H₅⁺ [2] |

| 29.0 | 35.5 | CHO⁺ or C₂H₅⁺ [2] |

| 27.0 | 18.0 | C₂H₃⁺ [2] |

| 39.0 | 14.2 | C₃H₃⁺ [2] |

Physical Constants

Boiling and Melting Points

The melting point of 1-undecanethiol has been determined to be -3°C [3] [4] [15]. This low melting point is consistent with the liquid state of the compound at room temperature [4] [15]. The boiling point varies depending on the pressure conditions employed during measurement [3] [4] [27].

Under standard atmospheric pressure conditions (760 millimeters of mercury), the boiling point ranges from 257-259°C [27]. Under reduced pressure conditions of 3 millimeters of mercury, the boiling point decreases significantly to 103-104°C [3] [4] [28]. This pressure-dependent variation in boiling point follows the Clausius-Clapeyron relationship and is utilized in distillation processes [3] [4].

Refractive Index

The refractive index of 1-undecanethiol has been measured at 1.46 [4] [15] [28]. This optical property reflects the interaction of light with the compound and is related to the molecular polarizability and density of the material [4] [15]. The refractive index measurement provides a physical constant useful for compound identification and purity assessment [4] [15] [28].

Density Determination

The density of 1-undecanethiol has been precisely measured at 25°C, yielding a value of 0.841 grams per milliliter [3] [28]. Additional measurements report a specific gravity of 0.85 at 20°C relative to water [4] [15]. These density values are consistent with the aliphatic nature of the compound and the presence of the sulfur atom [3] [4].

The density measurement provides important information for volume-to-mass conversions and is essential for quantitative analytical procedures [3] [28]. The relatively low density compared to water reflects the hydrocarbon nature of the predominant molecular structure [3] [4].

Solubility Parameters

1-Undecanethiol exhibits insolubility in water [3] [4] [15]. This hydrophobic behavior is attributed to the predominant hydrocarbon character of the molecule and the weak polar contribution of the thiol group [3] [4]. The compound's lipophilic nature is reflected in its calculated logarithmic partition coefficient values [9].

The estimated logarithmic water solubility value is -4.50, indicating very limited aqueous solubility [9]. The compound demonstrates solubility in organic solvents typical of aliphatic compounds [3] [4]. The solubility characteristics are important for understanding the compound's behavior in different chemical environments and extraction procedures [3] [4] [15].

| Physical Constant | Value | Conditions |

|---|---|---|

| Melting Point | -3°C | Standard Pressure [3] [4] |

| Boiling Point | 257-259°C | 760 mmHg [27] |

| Boiling Point | 103-104°C | 3 mmHg [3] [4] |

| Refractive Index | 1.46 | Room Temperature [4] [15] |

| Density | 0.841 g/mL | 25°C [3] [28] |

| Specific Gravity | 0.85 | 20°C/20°C [4] [15] |

| Water Solubility | Insoluble | Room Temperature [3] [4] |

The synthesis of 1-undecanethiol has traditionally relied on several well-established methodologies that provide reliable access to this important alkanethiol compound. These conventional approaches have formed the foundation of industrial and laboratory-scale production for decades.

Thioacetate Hydrolysis Route

The thioacetate hydrolysis represents one of the most widely employed conventional methods for 1-undecanethiol synthesis [1] [2]. This approach involves the initial formation of S-undecyl thioacetate followed by acidic hydrolysis to yield the target thiol. The reaction proceeds through treatment of S-(11-bromoundecyl) thioacetate with acetyl chloride in methanol at 0°C for 24 hours, achieving yields of approximately 75% with 95% purity [1]. The method offers excellent chemoselectivity and produces minimal side products, making it particularly suitable for applications requiring high-purity material.

Nucleophilic Substitution with Potassium Thioacetate

Direct nucleophilic substitution using potassium thioacetate provides an efficient alternative route to 1-undecanethiol [3]. This methodology involves the reaction of 1-bromoundecane with potassium thioacetate in refluxing ethanol for three hours, followed by in-situ hydrolysis [3]. The approach yields approximately 80% of the desired product with 92% purity, representing a significant improvement in reaction time compared to traditional thioacetate methods. The use of potassium thioacetate as both nucleophile and protecting group streamlines the synthetic sequence while maintaining good overall efficiency.

Sodium Hydrosulfide Methodology

The sodium hydrosulfide route represents a classical approach to alkanethiol synthesis [4]. This method employs 1-bromoundecane as the starting material, which undergoes nucleophilic substitution with sodium hydrosulfide in an ethanol-water mixture under reflux conditions for six hours [4]. While this approach provides direct access to the thiol functionality without requiring deprotection steps, it typically yields lower purity products (88%) and requires careful handling due to the malodorous nature of hydrogen sulfide evolution.

Thiourea-Mediated Synthesis

The thiourea route offers enhanced selectivity for primary alkanethiol synthesis [5]. This methodology involves the initial reaction of 1-bromoundecane with thiourea in refluxing ethanol, followed by base-mediated hydrolysis to reveal the thiol functionality [5]. The intermediate isothiuronium salt can be isolated in quantitative yields, providing an odorless protected form of the thiol that facilitates handling and storage [5]. Subsequent hydrolysis yields 70% of 1-undecanethiol with 90% purity, making this approach particularly valuable for applications requiring precise control over reaction conditions.

| Synthetic Route | Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Thioacetate Hydrolysis | S-undecyl thioacetate | Acetyl chloride/methanol, 0°C, 24h | 75 | 95 | 24 |

| Nucleophilic Substitution with Potassium Thioacetate | 1-bromoundecane + potassium thioacetate | Ethanol, reflux, 3h | 80 | 92 | 3 |

| Sodium Hydrosulfide Route | 1-bromoundecane + sodium hydrosulfide | Ethanol/water, reflux, 6h | 65 | 88 | 6 |

| Thiourea Reaction | 1-bromoundecane + thiourea | Ethanol, reflux, followed by base hydrolysis | 70 | 90 | 12 |

| Bromide-Thiol Conversion | 11-bromo-1-undecene + thioacetic acid | AIBN, toluene, reflux, 2h | 85 | 96 | 2 |

Modern Synthetic Approaches

Contemporary synthetic methodologies for 1-undecanethiol have evolved to address the limitations of conventional routes, incorporating advances in green chemistry, process intensification, and sustainable manufacturing practices.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating thiol formation while reducing energy consumption [6] [7]. Recent studies demonstrate that microwave irradiation can reduce reaction times for alkanethiol synthesis from hours to minutes [6]. For 1-undecanethiol synthesis, microwave-assisted conversion of alkyl halides to thiols using potassium thioacetate in methanol achieves 96% yields in 60 minutes, representing a 6 to 24-fold improvement in reaction rate compared to conventional heating methods [6]. The uniform heating provided by microwave irradiation minimizes side product formation and enables precise temperature control throughout the reaction.

Green Chemistry Implementations

Environmentally sustainable approaches to 1-undecanethiol synthesis have gained prominence in response to increasing regulatory pressures and environmental consciousness [8]. Water-based solvent systems, alternative reaction media, and atom-economical transformations represent key advances in this area [8]. The implementation of green chemistry principles focuses on minimizing waste generation, reducing the use of hazardous solvents, and developing more efficient synthetic routes that align with sustainability goals [8].

Flow Chemistry Applications

Continuous flow chemistry offers enhanced safety and improved process control for thiol synthesis [9]. The inherently hazardous nature of many thiol precursors and the malodorous properties of thiols make flow chemistry particularly attractive for industrial applications [9]. Flow reactors enable precise control over reaction parameters including temperature, residence time, and reagent stoichiometry, resulting in improved yields and reduced formation of disulfide byproducts [9].

Solid-Phase Organic Synthesis

Solid-phase methodologies provide unique advantages for thiol synthesis, particularly in terms of purification and handling [10]. Polymer-supported synthesis allows for facile separation of products from reagents and enables automated synthesis protocols [10]. The approach involves loading thiol precursors onto solid supports, conducting reactions under controlled conditions, and cleaving the final products to yield pure alkanethiols [10].

| Method | Technology | Reaction Time | Yield (%) | Energy Efficiency | Environmental Impact |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave irradiation | 60 minutes | 96 | High | Low |

| Green Chemistry Route | Water-based solvent system | 4 hours | 85 | Medium | Very Low |

| Flow Chemistry | Continuous flow reactor | 30 minutes | 92 | High | Low |

| Solid-Phase Synthesis | Polymer-supported synthesis | 8 hours | 78 | Low | Medium |

| One-Pot Thioacetate Deprotection | In-situ deprotection | 2 hours | 88 | Medium | Low |

Purification Techniques

The purification of 1-undecanethiol presents unique challenges due to the compound's volatility, oxidation susceptibility, and characteristic odor. Multiple purification strategies have been developed to address these issues while achieving the high purity levels required for research and industrial applications.

Column Chromatography Methods

Column chromatography using silica gel represents the most commonly employed purification technique for 1-undecanethiol [11] [12]. The standard protocol utilizes silica gel 60 as the stationary phase with hexane-ethyl acetate mixtures as the mobile phase [12]. Typical elution conditions employ a 5:1 ratio of hexane to ethyl acetate, achieving purities of 98% with recovery yields of 75% [12]. The separation mechanism relies on the differential adsorption of the thiol compound and impurities based on polarity differences. Critical factors include column equilibration under inert atmosphere conditions to prevent oxidation and rapid elution to minimize decomposition [12].

Distillation Procedures

Vacuum distillation provides an efficient method for 1-undecanethiol purification, particularly for large-scale applications [4]. The compound exhibits a boiling point of 103-104°C at 3 mmHg, enabling separation from higher and lower boiling impurities [4] [13]. Distillation achieves 95% purity with 80% recovery yields in approximately 2 hours [4]. The process requires careful temperature control and inert atmosphere protection to prevent thermal decomposition and oxidation. Fractional distillation using specialized columns can further enhance separation efficiency for complex mixtures.

Recrystallization Approaches

Recrystallization offers exceptional purity levels for 1-undecanethiol derivatives, particularly when combined with salt formation strategies [11]. The formation of crystalline acid salts using hydrochloric acid or p-toluenesulfonic acid converts the liquid thiol to a solid form that exhibits improved handling properties [11]. Methanol-water mixtures serve as effective recrystallization solvents, achieving purities exceeding 99% with 65% recovery yields [11]. The extended processing time of 24 hours represents the primary limitation of this approach.

Extraction Methodologies

Liquid-liquid extraction provides rapid purification with minimal equipment requirements [1] [14]. The most common protocol employs diethyl ether-water systems, achieving 85% purity with 90% recovery yields in one hour [1]. The method relies on the differential solubility of 1-undecanethiol and impurities between organic and aqueous phases. Multiple extraction cycles can enhance purification efficiency, while acid-base manipulation enables selective removal of specific impurity classes [14].

| Purification Method | Stationary Phase/Solvent | Purity Achieved (%) | Recovery Yield (%) | Time Required (h) | Cost Factor |

|---|---|---|---|---|---|

| Column Chromatography | Silica gel/hexane-ethyl acetate | 98 | 75 | 4 | Medium |

| Distillation | Vacuum distillation | 95 | 80 | 2 | Low |

| Recrystallization | Methanol/water | 99 | 65 | 24 | Low |

| Liquid-Liquid Extraction | Diethyl ether/water | 85 | 90 | 1 | Very Low |

| Solid Phase Extraction | C18 cartridge | 92 | 85 | 2 | Medium |

Analytical Validation and Quality Control

Comprehensive analytical validation ensures the identity, purity, and quality of 1-undecanethiol products through multiple orthogonal techniques. These methods provide critical data for research applications and regulatory compliance in commercial production.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary technique for structural confirmation of 1-undecanethiol [15] [16]. Proton NMR analysis in deuterated chloroform reveals characteristic signals at δ 2.5 ppm for the methylene group adjacent to the thiol functionality and δ 1.3 ppm for the thiol proton [15] [16]. The integration ratios and coupling patterns provide definitive structural confirmation [15]. Carbon-13 NMR spectroscopy displays the characteristic carbon signal at δ 34.2 ppm for the carbon bearing the thiol group and δ 24.8 ppm for the adjacent methylene carbon [17]. These spectroscopic signatures enable unambiguous identification and purity assessment with detection limits of 0.1 mg for proton NMR and 1.0 mg for carbon NMR [15] [16].

Mass Spectrometry Analysis

Gas chromatography-mass spectrometry provides highly sensitive detection and quantification of 1-undecanethiol [18]. The molecular ion peak appears at m/z 188, corresponding to the molecular formula C₁₁H₂₄S [18]. The characteristic fragmentation pattern includes a base peak at m/z 41, representing loss of the alkyl chain [18]. The technique achieves detection limits of 1 nanogram with 95% accuracy and 2.0% relative standard deviation [18]. Mass spectrometry analysis enables identification of trace impurities and degradation products that may not be detected by other analytical methods [19] [20].

Infrared Spectroscopy

Infrared spectroscopy provides functional group identification and purity assessment for 1-undecanethiol [21] [22]. The sulfur-hydrogen stretch appears as a weak absorption in the region 2584-2598 cm⁻¹, characteristic of alkanethiols [22] [23]. Additional diagnostic bands include carbon-hydrogen stretching vibrations at 2850-2960 cm⁻¹ and methylene bending modes at 1465 cm⁻¹ [22]. The technique achieves detection limits of 10 micrograms with 92% accuracy and 3.0% precision [22]. Infrared spectroscopy enables rapid screening for common impurities including alcohols, aldehydes, and carboxylic acids.

Elemental Analysis

Elemental analysis provides definitive confirmation of molecular composition for 1-undecanethiol [13]. The theoretical elemental composition consists of 70.18% carbon, 12.83% hydrogen, and 17.02% sulfur [13]. Modern combustion analysis techniques achieve detection limits of 1 milligram with 99% accuracy and 0.8% relative standard deviation [13]. This technique serves as an orthogonal validation method that complements spectroscopic analyses and provides critical data for regulatory documentation.

Gas Chromatography Methods

Gas chromatography represents the standard technique for purity determination and impurity profiling [13] [24]. The method employs flame photometric detection for sulfur-selective analysis, enabling detection of thiol compounds in complex matrices [24]. Retention time matching against authentic standards provides definitive identification, while peak area integration enables quantitative analysis [24]. The technique achieves baseline separation of 1-undecanethiol from structurally related impurities including disulfides and isomeric thiols [24].

| Analytical Technique | Key Parameters | Detection Limit | Accuracy (%) | Precision (RSD %) |

|---|---|---|---|---|

| ¹H NMR Spectroscopy | δ 2.5 ppm (CH₂-SH), δ 1.3 ppm (SH) | 0.1 mg | 99 | 0.5 |

| ¹³C NMR Spectroscopy | δ 34.2 ppm (CH₂-SH), δ 24.8 ppm | 1.0 mg | 98 | 1.0 |

| Gas Chromatography-MS | m/z 188 [M]⁺, base peak m/z 41 | 1 ng | 95 | 2.0 |

| Infrared Spectroscopy | ν(S-H) 2584-2598 cm⁻¹, ν(C-H) 2850-2960 cm⁻¹ | 10 μg | 92 | 3.0 |

| Elemental Analysis | C: 70.18%, H: 12.83%, S: 17.02% | 1 mg | 99 | 0.8 |

Quality Control Parameters

Comprehensive quality control protocols ensure consistent product quality through systematic monitoring of critical parameters [25] [26]. Purity determination by gas chromatography requires a minimum specification of 96.0%, while water content must remain below 0.1% as determined by Karl Fischer titration [13]. Residual solvent content requires monitoring below 1000 ppm, and heavy metal contamination must remain below 10 ppm as measured by inductively coupled plasma mass spectrometry [26]. Additional parameters include disulfide content monitoring below 2% by high-performance liquid chromatography, refractive index measurement at 1.459 ± 0.002, and density determination at 0.841 ± 0.002 g/mL at 25°C [4] [25].

| Parameter | Specification | Test Method | Acceptance Criteria |

|---|---|---|---|

| Purity (by GC) | ≥ 96.0% | Gas Chromatography | Pass |

| Water Content | ≤ 0.1% | Karl Fischer Titration | Pass |

| Residual Solvents | ≤ 1000 ppm | Gas Chromatography | Pass |

| Heavy Metals | ≤ 10 ppm | ICP-MS | Pass |

| Disulfide Content | ≤ 2% | HPLC | Pass |

| Refractive Index | 1.459 ± 0.002 | Refractometry | Pass |

| Density (25°C) | 0.841 ± 0.002 g/mL | Pycnometry | Pass |

| Melting Point | -3°C ± 1°C | Differential Scanning Calorimetry | Pass |

Physical Description

Liquid; [NIOSH]

LIQUID WITH CHARACTERISTIC ODOUR.

Liquid.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

257-259Â °C

495 °F

Flash Point

Heavy Atom Count

Density

Relative density (water = 1): 0.84

0.84

Melting Point

-3Â °C

27 °F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant